N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
CAS No.: 130031-46-8
Cat. No.: VC21175883
Molecular Formula: C26H27Cl2N3O
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130031-46-8 |
|---|---|
| Molecular Formula | C26H27Cl2N3O |
| Molecular Weight | 468.4 g/mol |
| IUPAC Name | N-[3-[4-[bis(2-chloroethyl)amino]phenoxy]propyl]acridin-9-amine |
| Standard InChI | InChI=1S/C26H27Cl2N3O/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30) |
| Standard InChI Key | ZNWKRDRQLSWIFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
Introduction
The compound N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine is a complex organic molecule that combines elements of acridine with a bis(2-chloroethyl)amino group attached to a phenoxypropyl chain. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications by analyzing similar compounds and their functional groups.
Chemical Formula and Molecular Weight
The chemical formula for N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine can be deduced from its components:
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Acridine core: C13H9N
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Bis(2-chloroethyl)amino group: C4H8Cl2N
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Phenoxypropyl chain: C9H11O
Combining these, the molecular formula would be approximately C26H29Cl2N3O. The molecular weight can be estimated based on this formula, likely around 470 g/mol.
Synthesis and Preparation
The synthesis of N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine would typically involve a multi-step process:
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Preparation of the Phenoxypropyl Chain: This involves synthesizing the phenoxypropyl moiety, which can be achieved through etherification reactions.
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Introduction of the Bis(2-chloroethyl)amino Group: This step involves attaching the bis(2-chloroethyl)amino group to the phenyl ring, often through nucleophilic substitution.
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Coupling with Acridinamine: The final step involves coupling the modified phenoxypropyl chain with acridinamine, typically through an amine-alkyl halide reaction.
Biological Activity
Compounds with similar structures, such as those containing acridine or bis(2-chloroethyl)amino groups, have shown potential in biological applications:
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Anticancer Activity: Acridine derivatives have been studied for their ability to intercalate DNA, disrupting cell replication.
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Antimicrobial Properties: The presence of chloroethyl groups may confer antimicrobial activity.
Research Findings and Future Directions
While specific research findings on N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine are not available, studies on similar compounds suggest potential avenues for investigation:
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Biological Screening: In vitro and in vivo studies to assess anticancer, antimicrobial, or other biological activities.
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Chemical Modifications: Exploring modifications to enhance solubility, stability, or biological efficacy.
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